2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Catalog No.
S566516
CAS No.
126-86-3
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol

CAS Number

126-86-3

Product Name

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

IUPAC Name

2,4,7,9-tetramethyldec-5-yne-4,7-diol

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3

InChI Key

LXOFYPKXCSULTL-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O

Synonyms

1,4-Diisobutyl-1,4-dimethylbutynediol; 2,4,7,9-Tetramethyl-5-decyn-4,7-diol; Acetylenol E 00; NSC 5630; Olfine AK 02; Olfine PD 301; Olfine STG-E; PD 30; Surfynol 104; Surfynol 104A; Surfynol 104BC; Surfynol 104E; Surfynol 104H; Surfynol 104PA; Surfy

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O

Material Science:

  • Surfactant: TMD exhibits surfactant properties, meaning it can reduce surface tension between liquids and other materials. This quality makes it a valuable research tool in studying and developing various materials, including:
    • Emulsion polymerization: TMD's ability to stabilize emulsions, or mixtures of immiscible liquids, makes it a potential emulsifier in emulsion polymerization processes for creating polymers like latexes and resins [].
    • Wetting agents: TMD's surface tension-reducing properties can be beneficial in developing wetting agents for various applications, such as improving the adhesion of coatings and inks [].
    • Defoaming agents: TMD's potential as a defoaming agent lies in its ability to disrupt and prevent foam formation, which can be crucial in various industrial processes [].

Organic Chemistry:

  • Synthesis of complex molecules: TMD can serve as a building block or intermediate in the synthesis of more complex organic molecules due to its unique functional groups (hydroxyl and alkyne groups). Researchers are exploring its potential in creating:
    • Pharmaceutical compounds: The presence of hydroxyl and alkyne functionalities makes TMD a potential starting material for synthesizing novel drug candidates with specific biological activities [].
    • Functional materials: TMD's structure offers possibilities for the development of new functional materials with tailored properties, such as specific electrical or optical characteristics [].

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a nonionic surfactant characterized by its ability to function as a low-foaming, non-foaming, or defoaming wetting agent. This compound is utilized in a variety of applications, including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . It possesses a molecular formula of C14H26O2 and a molecular weight of approximately 226.35 g/mol . The compound appears as a waxy solid with a pale yellow color and has a melting point ranging from 42 to 44 degrees Celsius and a boiling point around 255 degrees Celsius .

TMD does not have a well-defined biological role. Its primary application lies in its physical properties, particularly its ability to act as a surfactant or antifoaming agent [].

TMD is classified as a hazardous material due to its following properties []:

  • Toxicity: Studies suggest moderate to high acute toxicity upon ingestion, inhalation, or skin contact [].
  • Flammability: Flammable liquid with a flash point of 52 °C [].
  • Environmental impact: Due to its toxicity, proper handling and disposal are crucial to minimize environmental impact [].

The primary chemical reaction involving 2,4,7,9-tetramethyl-5-decyne-4,7-diol is its interaction with ethylene oxide. This reaction enhances the hydrophilic properties of the compound, thereby modifying its water solubility and improving its wetting and defoaming characteristics . The compound can also undergo various reactions typical of alcohols and alkynes due to the presence of hydroxyl groups and a triple bond in its structure.

The synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol typically involves the reaction of starting materials containing alkynes with hydroxyl groups. One common method includes the addition of ethylene oxide to enhance hydrophilicity. Additionally, it can be produced through various organic synthesis techniques that manipulate alkynes and alcohols to achieve the desired structural attributes .

This compound is widely used across several industries due to its surfactant properties. Key applications include:

  • Wetting Agent: Enhances the spreading of liquids on surfaces.
  • Defoaming Agent: Reduces foam formation in industrial processes.
  • Chemical Intermediate: Serves as a precursor for producing polyethylene glycol ether surfactants.
  • Industrial Use: Utilized in formulations for inks, adhesives, coatings, agrochemicals, and paper products .

Studies have highlighted the interactions of 2,4,7,9-tetramethyl-5-decyne-4,7-diol with various biological systems. It has been observed to have adverse effects on aquatic ecosystems due to its toxicity towards certain fish species and aquatic plants. The U.S. Environmental Protection Agency has classified it as moderately toxic to aquatic plants and slightly toxic to fish . Further research is necessary to fully understand its long-term ecological impacts.

Several compounds share structural similarities with 2,4,7,9-tetramethyl-5-decyne-4,7-diol. These include:

Compound NameMolecular FormulaUnique Features
1-OctyneC8H14Shorter carbon chain; used in organic synthesis
1-DecyneC10H18Similar alkyne structure; used in chemical synthesis
2-Methyl-3-buten-2-olC5H10OContains double bond; used as an alcohol
2-EthylhexanolC8H18OAlcohol with branched structure; used in plasticizers
NonylphenolC15H24ONonionic surfactant; used in detergents

The uniqueness of 2,4,7,9-tetramethyl-5-decyne-4,7-diol lies in its specific combination of functional groups (hydroxyls and alkynes) that confer both surfactant properties and biological activity not found in simpler aliphatic compounds.

Physical Description

Liquid

XLogP3

2.7

UNII

B9Y126NY8K

GHS Hazard Statements

Aggregated GHS information provided by 2368 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 2368 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2331 of 2368 companies with hazard statement code(s):;
H317 (45.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (55.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (44.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (82.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

126-86-3

Wikipedia

Tetramethyl decynediol

Use Classification

Cosmetics -> Antifoaming

Methods of Manufacturing

REACTION OF ACETYLENE WITH METHYL ISOBUTYL KETONE IN PRESENCE OF POTASSIUM HYDROXIDE

General Manufacturing Information

Paint and coating manufacturing
Plastics product manufacturing
Printing and related support activities
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Wood product manufacturing
5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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